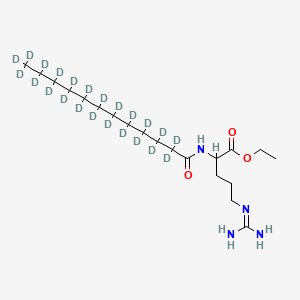
Ethyl Lauroyl Arginate-d23 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Lauroyl Arginate-d23 (hydrochloride) is a derivative of lauric acid and arginine, commonly used as a food preservative and antimicrobial agent. It is known for its broad-spectrum antimicrobial activity, high biodegradability, and low toxicity. This compound is often used in its hydrochloride form and is recognized for its effectiveness in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, molds, and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Lauroyl Arginate-d23 (hydrochloride) can be synthesized in a two-step process involving the reaction of lauric acid chloride with L-arginine and ethanol. In the first step, the carboxyl group of L-arginine is esterified with ethanol in the presence of thionyl chloride as a catalyst, forming ethyl arginate. In the second step, the ethyl arginate is reacted with lauric acid chloride to produce Ethyl Lauroyl Arginate-d23 (hydrochloride) .
Industrial Production Methods
The industrial production of Ethyl Lauroyl Arginate-d23 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Ethyl Lauroyl Arginate-d23 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antimicrobial properties, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
Ethyl Lauroyl Arginate-d23 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and preservative in various chemical formulations.
Biology: Employed in studies related to microbial inhibition and cell membrane interactions.
Medicine: Investigated for its potential use in treating dermatological disorders and as an antimicrobial agent in medical devices.
Industry: Utilized in food preservation, cosmetic formulations, and other industrial applications due to its antimicrobial properties .
Mechanism of Action
The mechanism of action of Ethyl Lauroyl Arginate-d23 (hydrochloride) is primarily due to its cationic surfactant structure. It binds to the phospholipid groups in the cell membrane of microorganisms, causing depolarization of the cell membrane and subsequent cell death. This disruption of the membrane potential leads to structural changes and loss of viability in the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Lauric Acid: A fatty acid with antimicrobial properties but less effective than Ethyl Lauroyl Arginate-d23 (hydrochloride).
Arginine: An amino acid with various biological functions but lacks the antimicrobial activity of Ethyl Lauroyl Arginate-d23 (hydrochloride).
Ethyl Lauroyl Arginate: The non-deuterated form of the compound, which has similar properties but may differ in specific applications.
Uniqueness
Ethyl Lauroyl Arginate-d23 (hydrochloride) is unique due to its combination of lauric acid and arginine, providing both surfactant and antimicrobial properties. Its deuterated form may offer advantages in specific research applications, such as tracing and studying metabolic pathways .
Properties
Molecular Formula |
C20H40N4O3 |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
ethyl 5-(diaminomethylideneamino)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoate |
InChI |
InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,15D2 |
InChI Key |
XJTMYVOVQZMMKX-JCOKXHCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NC(CCCN=C(N)N)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


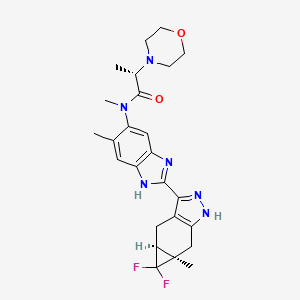
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

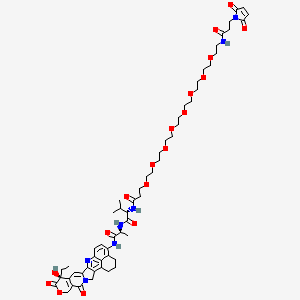
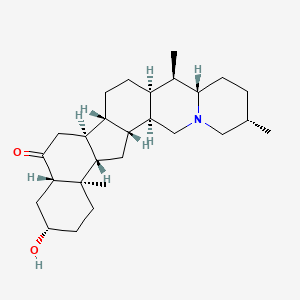
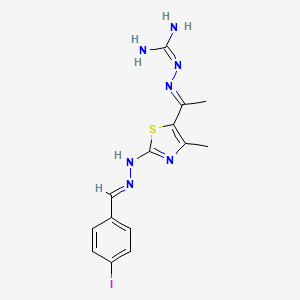
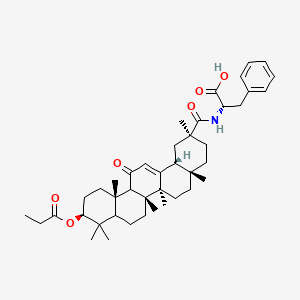

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
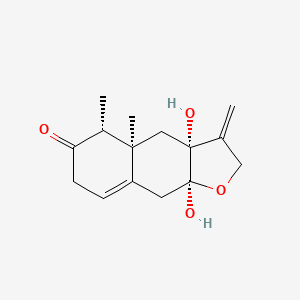
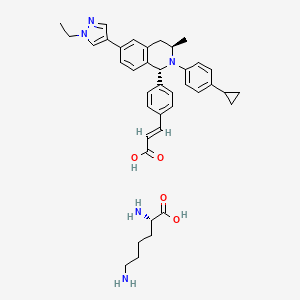
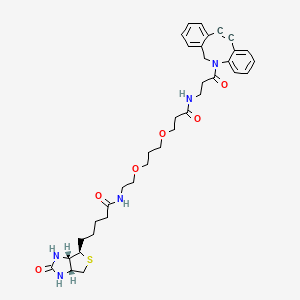
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
